molecular formula C17H15F2NO2 B13892891 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one

Cat. No.: B13892891
M. Wt: 303.30 g/mol
InChI Key: BCBXMFWIWAQELH-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one is a pyrrolidin-2-one scaffold-based chemical reagent designed for research and development applications in medicinal chemistry. This compound is part of a class of substituted pyrrolidines that have demonstrated significant potential in pharmaceutical research. Compounds featuring the 3,3-difluoropyrrolidine moiety have been identified as key structural components in the development of potent and selective enzyme inhibitors . For instance, analogous structures have been successfully developed into orally active dipeptidyl peptidase IV (DPP-4) inhibitors, a prominent therapeutic class for the treatment of type 2 diabetes . Furthermore, pyrrolidine derivatives are extensively explored in other therapeutic areas, including oncology, where they can function as targeted inhibitors, such as of TRK kinases, for investigating new cancer treatment pathways . The distinct substitution pattern on the pyrrolidin-2-one core, including the 4-methoxyphenyl and phenyl groups, makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex bioactive molecules. It is strictly intended for use in non-clinical, non-therapeutic laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans.

Properties

Molecular Formula

C17H15F2NO2

Molecular Weight

303.30 g/mol

IUPAC Name

3,3-difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C17H15F2NO2/c1-22-14-9-7-13(8-10-14)20-15(11-17(18,19)16(20)21)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3

InChI Key

BCBXMFWIWAQELH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(CC(C2=O)(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Synthesis of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione :
    This diketone is prepared by stirring 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one in a mixture of 12M hydrochloric acid and glacial acetic acid at room temperature for 93 hours. The product precipitates upon pouring into ice-cold water, yielding an 80% isolated yield of the pyrrolidine-2,3-dione as a light yellow solid.

Reduction to Pyrrolidin-3-ol

  • The diketone is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Borane dimethyl sulfide complex is added dropwise, and the reaction is stirred initially at 0°C for 1 hour, then at room temperature for 18 hours. Additional borane is added to ensure full conversion. After quenching with water and acid, extraction and drying yield 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol.

Protection and Oxidation Steps

  • The pyrrolidin-3-ol is converted into tert-butyl 4-hydroxy-2-phenyl-pyrrolidine-1-carboxylate by reaction in dichloromethane (DCM).
  • Subsequent oxidation to tert-butyl 4-oxo-2-phenyl-pyrrolidine-1-carboxylate is performed using triethylamine and sulfur trioxide pyridine complex in a DCM/DMSO solvent mixture at room temperature for 27 hours.

Final Deprotection and Purification

  • The tert-butyl protecting group is removed by treatment with 1.25M hydrochloric acid in ethanol at room temperature for several days, yielding the target this compound.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Yield (%) Notes
Formation of pyrrolidine-2,3-dione 12M HCl / Acetic acid, rt, 93 h 80 Precipitation in cold water
Reduction to pyrrolidin-3-ol Borane dimethyl sulfide, THF, 0°C to rt, ~25 h Not specified Requires excess borane for full conversion
Protection (tert-butyl carbamate) DCM, standard conditions Not specified Intermediate for oxidation
Oxidation to 4-oxo derivative TEA, SO3-pyridine complex, DCM/DMSO, rt, 27 h 47 Moderate yield
Difluorination DAST, DCM, 0°C to rt, 70+ h 57 Requires prolonged reaction time
Deprotection 1.25M HCl in EtOH, rt, 4 days Not specified Final product isolation

Characterization and Analytical Data

  • NMR Spectroscopy :
    The 1H and 13C NMR spectra confirm the substitution pattern and successful fluorination. Notably, the fluorinated carbons show characteristic chemical shifts around 79 ppm in 13C NMR.

  • Mass Spectrometry :
    LC-MS data confirm molecular weights consistent with the difluoro substitution and the presence of the methoxyphenyl and phenyl groups.

  • Melting Points :
    The final compounds typically exhibit melting points in the range of 104–181 °C depending on substitution and purity.

Alternative Synthetic Approaches and Modifications

  • Visible light-driven multicomponent synthesis methods have been reported for related difluoro-substituted pyrrolidin-2-ones, indicating potential for milder and more efficient routes.
  • Late-stage modifications allow for diverse substitutions on the pyrrolidine ring, including fluoro, difluoro, nitrile, and hydroxyl groups, expanding the scope of accessible derivatives.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

The following table compares key structural and functional attributes of 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one with related compounds from recent literature:

Compound Name Substituents (Positions) Functional Groups/Modifications Molecular Weight (g/mol) Key Properties/Applications
This compound 1: 4-Methoxyphenyl; 3: F,F; 5: Phenyl Fluorine, Methoxy, Phenyl ~329.3 (calculated) Hypothetical CNS activity, enhanced metabolic stability
(3R,5R)-5-(3-Methoxy-phenyl)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one (Compound 8, ) 1: 4-Trifluoromethylphenyl; 3: Ethylamino; 5: 3-Methoxyphenyl Trifluoromethyl, Ethylamino, Methoxy ~464.5 Cannabinoid receptor affinity (IC₅₀ < 50 nM)
1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one () 1: 3-Chloro-4-fluorophenyl; 5: Diazo-acetyl Chloro, Fluoro, Diazo-acetyl ~413.8 Photoreactive probe, potential for protein labeling

Key Differences in Substituent Effects

  • Fluorine vs. However, the trifluoromethyl group in Compound 8 enhances lipophilicity (logP ~4.2), which may favor blood-brain barrier penetration.
  • Methoxy Group Positioning : The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with the 3-methoxy substitution in Compound 6. This positional difference could alter binding interactions with aromatic receptor pockets.
  • Reactive Moieties : The diazo-acetyl group in the compound from introduces photoreactivity, enabling crosslinking studies—a feature absent in the target compound.

Biological Activity

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one (CAS No. 2118363-66-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C16H16F2N2O
  • Molecular Weight : 303.30 g/mol
  • Boiling Point : Not specified

The structure features a pyrrolidine ring substituted with difluoro and methoxy groups, which are significant for its biological activity.

Preliminary studies indicate that this compound interacts with various biological targets, including:

  • Enzymatic Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cellular signaling pathways.
  • Receptor Modulation : It may act on certain receptors implicated in inflammation and pain pathways, suggesting potential therapeutic applications in chronic pain management.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest

Anti-inflammatory Effects

In vivo studies have suggested that this compound exhibits anti-inflammatory properties. It significantly reduces levels of pro-inflammatory cytokines in animal models of inflammation, indicating its potential for treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers treated MCF-7 and A549 cells with varying concentrations of the compound.
    • Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Inflammation Model :
    • In a rodent model of induced inflammation, administration of the compound led to a reduction in paw edema and inflammatory markers.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor amines or ketones under acidic conditions. For example, fluorinated pyrrolidinones are often prepared using multi-step protocols involving fluorination agents like DAST (diethylaminosulfur trifluoride). Key intermediates, such as 1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one, should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Crystallization in ethanol or methanol can yield single crystals for X-ray validation .

Q. What purification techniques are recommended to isolate high-purity this compound?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., dimethylformamide or acetonitrile) is effective for removing impurities. For challenging separations, preparative HPLC with a C18 column (acetonitrile/water mobile phase) is advised. Purity should be confirmed by HPLC (≥98% peak area) and melting point analysis. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. How can spectroscopic methods (NMR, IR) distinguish between structural isomers of this compound?

  • Methodological Answer : 1H^1H-NMR chemical shifts for the difluoromethyl group typically appear as a singlet near δ 4.5–5.5 ppm, while methoxyphenyl protons resonate as a doublet at δ 6.8–7.2 ppm. IR spectroscopy can confirm carbonyl stretching (C=O) at ~1750 cm1^{-1}. For isomer differentiation, 2D NMR techniques (COSY, NOESY) are critical to resolve spatial proximities, particularly between the phenyl and methoxyphenyl substituents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring data-to-parameter ratios >10:1 to minimize overfitting. Key parameters include bond-length restraints for C–F (1.32–1.35 Å) and torsion angles to confirm puckering in the pyrrolidinone ring. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. For example, monoclinic P21/nP2_1/n symmetry (a = ~10.3 Å, b = ~9.2 Å) is common in related fluorinated pyrrolidinones .

Q. What analytical approaches are used to study hydrogen bonding and intermolecular interactions in the crystal lattice?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8). For this compound, analyze O=C–H···F interactions using Mercury software. Hydrogen bond distances (e.g., O···F ~2.8 Å) and angles (>120°) should align with Etter’s rules. Compare packing motifs with analogous structures, such as 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, to identify conserved patterns .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Validate purity via LC-MS and quantify residual solvents (GC-MS). If bioactivity varies, perform polymorph screening (e.g., solvent-drop grinding) and test each form in standardized assays (e.g., kinase inhibition). Cross-reference crystallographic data (CCDC entries) to confirm structural consistency .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can model transition states for reactions at the difluorinated carbon. Fukui indices identify electrophilic sites, while molecular electrostatic potential (MEP) maps highlight electron-deficient regions. Solvent effects (PCM model) should be included for accuracy. Compare results with experimental kinetic data from SN2 reactions (e.g., with sodium methoxide) .

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